5CITEP
5CITEP
Novel HIV-1 integrase inhibitor; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
245426-70-4
VCID:
VC0006557
InChI:
InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-
SMILES:
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O
Molecular Formula:
C12H8ClN5O2
Molecular Weight:
289.68 g/mol
5CITEP
CAS No.: 245426-70-4
Cat. No.: VC0006557
Molecular Formula: C12H8ClN5O2
Molecular Weight: 289.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 245426-70-4 |
---|---|
Molecular Formula | C12H8ClN5O2 |
Molecular Weight | 289.68 g/mol |
IUPAC Name | (Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4- |
Standard InChI Key | FIBQKRNTWLEWHF-WMZJFQQLSA-N |
Isomeric SMILES | C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |
SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Chemical Identity and Structural Properties
Molecular Characteristics
5CITEP (PubChem CID: 5287411) possesses a molecular formula of C₁₂H₈ClN₅O₂ and a molecular weight of 289.68 g/mol . Its IUPAC name, (Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one, reflects its hybrid structure combining a chloroindole moiety with a tetrazole group . The compound’s stereochemistry is defined by a Z-configuration at the enone linkage, which is critical for its biological activity .
Table 1: Key Chemical Identifiers of 5CITEP
Property | Value |
---|---|
CAS Registry Number | 245426-70-4 |
Molecular Formula | C₁₂H₈ClN₅O₂ |
Molecular Weight | 289.68 g/mol |
SMILES | C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |
InChIKey | FIBQKRNTWLEWHF-WMZJFQQLSA-N |
Structural Insights
Mechanism of Action
Inhibition of HIV-1 Integrase
HIV-1 integrase catalyzes two reactions: 3′-processing (cleaving viral DNA) and strand transfer (integrating viral DNA into the host genome). 5CITEP selectively inhibits the strand transfer step by chelating the divalent metal ions (Mg²⁺/Mn²⁺) in the enzyme’s active site . This interaction disrupts the coordination geometry required for catalysis, effectively halting viral replication .
Binding Dynamics
Pharmacological and Biochemical Data
Inhibitory Activity
5CITEP exhibits an IC₅₀ of approximately 35 µM against HIV-1 integrase’s 3′-processing activity in vitro . Its potency is attributed to the synergistic effects of metal chelation and hydrophobic interactions, which collectively reduce enzymatic efficiency by over 70% at saturating concentrations .
Table 2: Pharmacological Profile of 5CITEP
Parameter | Value |
---|---|
IC₅₀ (3′-processing) | 35 µM |
Binding Residues | Asp64, Asp116, Glu152, Thr66 |
Solubility | <10 µM (aqueous buffer) |
Selectivity and Resistance
Research Advancements and Applications
Structural Optimization
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